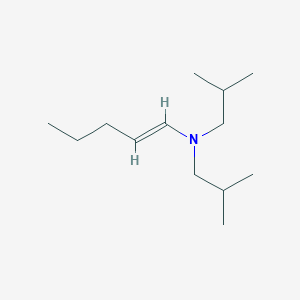

1-(N,N-Diisobutylamino)-1-pentene

CAS No.:

Cat. No.: VC16561687

Molecular Formula: C13H27N

Molecular Weight: 197.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27N |

|---|---|

| Molecular Weight | 197.36 g/mol |

| IUPAC Name | (E)-N,N-bis(2-methylpropyl)pent-1-en-1-amine |

| Standard InChI | InChI=1S/C13H27N/c1-6-7-8-9-14(10-12(2)3)11-13(4)5/h8-9,12-13H,6-7,10-11H2,1-5H3/b9-8+ |

| Standard InChI Key | IQQMZRVXHDWDGE-CMDGGOBGSA-N |

| Isomeric SMILES | CCC/C=C/N(CC(C)C)CC(C)C |

| Canonical SMILES | CCCC=CN(CC(C)C)CC(C)C |

Introduction

Chemical and Physical Properties

Molecular Structure and Stereochemistry

The compound’s structure combines a linear pentene chain () with two diisobutyl groups attached to the nitrogen atom. The (E)-stereochemistry of the double bond is confirmed by its IUPAC designation and InChIKey (IQQMZRVXHDWDGE-CMDGGOBGSA-N) , which distinguishes it from its (Z)-isomer. The bulky diisobutyl substituents introduce steric hindrance, influencing its reactivity and interactions in catalytic systems.

Physical Properties

The physical properties of 1-(N,N-Diisobutylamino)-1-pentene are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 197.36 g/mol | |

| CAS Number | 42298-81-7 | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely hydrophobic | |

| Vapor Pressure | Not reported | – |

The absence of empirical data on density, boiling point, and vapor pressure highlights gaps in publicly available characterization studies. Its solubility profile, inferred from structural analogs, suggests miscibility with organic solvents like alcohols and ethers.

Synthesis Methods

General Approach

The synthesis of 1-(N,N-Diisobutylamino)-1-pentene typically involves the reaction of pentene derivatives with diisobutylamine under controlled conditions. Although detailed protocols are scarce, one postulated method involves nucleophilic addition of diisobutylamine to 1-pentenyl electrophiles, such as halides or epoxides. The reaction likely proceeds via an mechanism, facilitated by the amine’s nucleophilicity.

Challenges and Optimization

Steric hindrance from the diisobutyl groups may impede reaction efficiency, necessitating elevated temperatures or catalytic acceleration. Solvent choice (e.g., ethers or hydrocarbons) and inert atmospheres are critical to prevent oxidation or polymerization of the alkene moiety. Purification methods, such as fractional distillation or chromatography, are required to isolate the product from byproducts like oligomers or unreacted starting materials.

Applications and Reactivity

Role in Organic Synthesis

1-(N,N-Diisobutylamino)-1-pentene is primarily employed as a precursor in multicomponent reactions and cross-coupling protocols. Its electron-rich alkene group participates in cycloadditions, while the tertiary amine serves as a directing group in metal-catalyzed transformations. For example, it may act as a ligand in palladium-catalyzed Heck reactions, modulating catalytic activity through coordination to the metal center.

Comparative Reactivity

Environmental Impact

Degradation Pathways

No studies have directly investigated the environmental fate of this compound. Based on its structure, potential pathways include:

-

Photodegradation: Reaction with atmospheric ozone or hydroxyl radicals, yielding fragmented aldehydes and amines .

-

Biodegradation: Microbial oxidation of the alkene or N-dealkylation, though steric hindrance may slow these processes .

Ecotoxicology

The ecological risks of 1-(N,N-Diisobutylamino)-1-pentene are unquantified. Its persistence in water or soil is likely low due to volatility and hydrophobicity, but metabolites could pose unforeseen hazards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume